molecular formula C14H21N3O3S B4391838 N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide

N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide

Cat. No. B4391838
M. Wt: 311.40 g/mol
InChI Key: MVICSTUTRDQNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide, also known as PSNCBAM-1, is a selective antagonist of the G protein-coupled receptor 55 (GPR55). This receptor is a member of the cannabinoid receptor family and is expressed in various tissues, including the brain, immune system, and gastrointestinal tract. PSNCBAM-1 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide acts as a selective antagonist of the GPR55 receptor. This receptor has been shown to play a role in various physiological processes, including inflammation, cancer, and neurodegeneration. By blocking the activation of this receptor, N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation. N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has been studied for its potential neuroprotective effects in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide is its selective antagonism of the GPR55 receptor, which can provide more specific and targeted effects compared to non-selective antagonists. However, one limitation of N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide is its potential off-target effects on other receptors, which can affect its specificity and selectivity.

Future Directions

For N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide research include further investigation of its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, more studies are needed to elucidate the mechanisms underlying its effects and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.

Scientific Research Applications

N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-{4-[(propylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[4-(propylsulfamoyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-2-9-15-21(19,20)13-7-5-12(6-8-13)16-14(18)17-10-3-4-11-17/h5-8,15H,2-4,9-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVICSTUTRDQNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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